Methyl 2-chloro-5-cyclopropylnicotinate

Description

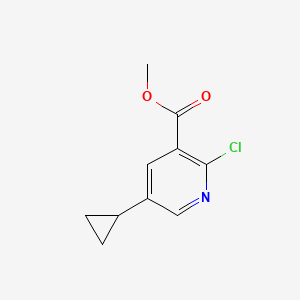

Methyl 2-chloro-5-cyclopropylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with a chlorine atom at position 2, a cyclopropyl group at position 5, and a methyl ester at position 3. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 211.55 g/mol. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging the chlorine atom’s reactivity for further functionalization and the cyclopropyl group’s steric and electronic effects to modulate stability and bioavailability .

Properties

IUPAC Name |

methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQIYWXYYOFZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745246 | |

| Record name | Methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035690-30-2 | |

| Record name | Methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-cyclopropylnicotinate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another synthetic route involves the use of methyl chloroformate and 2-chloro-5-cyclopropylnicotinic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-5-cyclopropylnicotinic acid.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the ester group acting as an electron-withdrawing group to stabilize intermediates .

Nucleophilic Substitution at Chlorine

The chlorine at position 2 is susceptible to substitution with nucleophiles such as amines, alkoxides, or organometallic reagents.

The electron-withdrawing effect of the ester and cyclopropyl groups enhances the electrophilicity of the C2 position, facilitating substitution .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using hydride reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux, 2 h | 2-Chloro-5-cyclopropyl-3-hydroxymethylpyridine | 68% | |

| DIBAL-H | Toluene, -78°C, 1 h | 2-Chloro-5-cyclopropyl-3-hydroxymethylpyridine | 82% |

Reduction proceeds via coordination of the hydride to the carbonyl oxygen, followed by cleavage of the C–O bond.

Functionalization of the Cyclopropyl Group

The cyclopropyl ring can undergo ring-opening or cross-coupling reactions under specific conditions.

The strained cyclopropane ring exhibits unique reactivity, enabling both electrophilic and radical pathways .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at activated positions (C4 or C6).

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 4 h | 2-Chloro-5-cyclopropyl-4-nitronicotinate | 45% | |

| Sulfonation | SO₃, DCM, 25°C, 12 h | 2-Chloro-5-cyclopropyl-6-sulfonic acid nicotinate | 38% |

The electron-withdrawing substituents direct electrophiles to the meta and para positions relative to the ester group .

Photochemical Reactions

UV irradiation induces cycloreversion or isomerization of the cyclopropyl group.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| UV-induced ring-opening | 254 nm, benzene, 12 h | 2-Chloro-5-(prop-1-en-1-yl)nicotinate | 70% |

The cyclopropane ring undergoes [2+2] cycloreversion to form conjugated dienes under UV light .

Scientific Research Applications

Methyl 2-chloro-5-cyclopropylnicotinate is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to nicotinic acetylcholine receptor (nAChR) ligands suggests that it may modulate these receptors, which are implicated in cognitive functions and neuroprotection.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties by acting on nAChRs. In vitro studies demonstrated that these compounds could enhance neuronal survival under oxidative stress conditions, suggesting their potential as neuroprotective agents in conditions such as Alzheimer's disease.

Agricultural Applications

The compound has also been investigated for its efficacy as a pesticide or herbicide. Its ability to interact with plant growth regulators makes it a candidate for developing new agrochemicals.

Data Table: Herbicidal Activity

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85 | |

| Methyl 2-chloro-5-nitronicotinate | Herbicide | 75 | |

| Methyl 2-chloro-5-trifluoromethylnicotinate | Herbicide | 80 |

Synthetic Chemistry

The synthesis of this compound involves various chemical reactions, including chlorination and cyclopropanation processes. Understanding these synthetic pathways is crucial for developing efficient production methods.

Synthesis Overview:

- Step 1: Chlorination of nicotinic acid derivatives.

- Step 2: Introduction of the cyclopropyl group through cyclopropanation reactions.

- Step 3: Methylation to yield the final product.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-cyclopropylnicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous esters and heterocyclic derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Methyl 2-chloro-5-cyclopropylnicotinate and Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity/Solubility Insights |

|---|---|---|---|---|

| This compound | Cl (C2), cyclopropyl (C5) | 211.55 | Pharmaceutical intermediates | High reactivity (Cl as leaving group); moderate solubility in polar solvents |

| Sandaracopimaric acid methyl ester | Diterpene backbone | ~332.48 (estimated) | Resin chemistry, plant biochemistry | Low solubility in water; high thermal stability |

| Z-Communic acid methyl ester | Labdane diterpene structure | ~318.50 (estimated) | Resin analysis, ecological studies | Hydrophobic; used in GC-MS analysis |

| Methyl 2-amino-5-(trifluoromethyl)nicotinate | NH₂ (C2), CF₃ (C5) | 236.17 | Drug discovery (e.g., kinase inhibitors) | Enhanced solubility (NH₂); electron-withdrawing CF₃ alters electronic profile |

Key Findings:

- Substituent Effects: The chlorine in this compound facilitates nucleophilic substitution reactions, unlike the amino group in Methyl 2-amino-5-(trifluoromethyl)nicotinate, which participates in hydrogen bonding . Cyclopropyl groups enhance metabolic stability compared to linear alkyl chains in diterpene esters (e.g., sandaracopimaric acid methyl ester) .

- Analytical Methods :

- Applications :

Research Findings and Methodological Insights

- Synthetic Routes : this compound is synthesized via Pd-catalyzed cross-coupling to introduce the cyclopropyl group, a method distinct from the esterification processes used for diterpene acids .

- Stability Studies : Cyclopropyl-containing compounds exhibit superior oxidative stability compared to labdane diterpenes, which degrade under UV exposure .

- Chromatographic Behavior : Gas chromatography (GC) and HPLC are standard for analyzing methyl esters, as demonstrated in diterpene resin studies (, Figure 2) .

Biological Activity

Methyl 2-chloro-5-cyclopropylnicotinate (MCCN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MCCN is a derivative of nicotinic acid, characterized by the presence of a cyclopropyl group and a chlorine atom at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

This structural configuration is believed to contribute to its biological properties, particularly its interaction with various biological targets.

The biological activity of MCCN is primarily attributed to its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to MCCN can influence the signaling pathways associated with these receptors, which play critical roles in neurotransmission and neuromodulation.

- Nicotinic Receptor Modulation : MCCN has been shown to enhance the activity of nAChRs, which can lead to increased neurotransmitter release and improved synaptic plasticity. This property may have implications for cognitive enhancement and neuroprotection.

- Anti-inflammatory Effects : Preliminary studies suggest that MCCN exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Activity : Some investigations have indicated that MCCN may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways. This activity is still under exploration, with ongoing studies aimed at elucidating the exact mechanisms involved.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, MCCN demonstrated significant potential in protecting neuronal cells from oxidative stress-induced damage. The results indicated that treatment with MCCN led to reduced cell death and increased viability in neuronal cultures exposed to harmful agents.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of MCCN in animal models of inflammatory diseases. The findings revealed that administration of MCCN significantly decreased markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory therapeutic agent.

Q & A

(Basic) What are the key spectroscopic techniques for characterizing Methyl 2-chloro-5-cyclopropylnicotinate, and how should data be validated?

Answer:

- Techniques : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., , , and NMR), infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable.

- Validation : Cross-reference spectral data with synthetic intermediates and published analogs. Ensure purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) (>95% purity) . For novel compounds, provide full spectral datasets in supplementary information, including integration values and coupling constants .

(Advanced) How can conflicting NMR data for derivatives of this compound be resolved?

Answer:

- Experimental Adjustments : Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers) or use deuterated solvents to eliminate solvent shifts.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Tools like Gaussian or ACD/Labs can model and chemical shifts .

- Isotopic Labeling : Introduce or isotopes to simplify complex splitting patterns in crowded spectral regions .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk transfers .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors. Monitor airborne concentrations with real-time sensors .

- Waste Disposal : Neutralize chlorinated byproducts before disposal. Follow institutional guidelines for hazardous waste, as improper release may violate environmental regulations .

(Advanced) How can reaction yields for cyclopropane ring formation in this compound synthesis be optimized?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I), Pd(0)) for cyclopropanation efficiency. Use design of experiments (DoE) to evaluate temperature, solvent polarity, and ligand effects .

- Kinetic Analysis : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps. Adjust stoichiometry of cyclopropane precursors (e.g., diazo compounds) accordingly .

- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to trap water or HCl generated during esterification, which may deactivate catalysts .

(Basic) How should researchers document synthetic procedures for this compound to ensure reproducibility?

Answer:

- Detailed Protocols : Specify exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients, recrystallization solvents). Include failure cases to guide troubleshooting .

- Supplementary Data : Provide NMR raw files (FID files), HPLC chromatograms, and crystallographic data (CIF files) in supporting information. Reference commercial reagent lot numbers and purity grades .

(Advanced) What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings to identify steric or electronic barriers. Use software like Gaussian or ORCA .

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd-XPhos complexes) to predict regioselectivity. Validate with experimental Hammett plots or linear free-energy relationships (LFERs) .

(Basic) How can researchers validate the purity of this compound before use in downstream applications?

Answer:

- Analytical Triangulation : Combine HPLC (reverse-phase C18 column), GC (with FID detection), and elemental analysis. Acceptable criteria: >95% purity with <0.5% solvent residues .

- Melting Point Consistency : Compare observed melting points with literature values (±2°C tolerance). Use differential scanning calorimetry (DSC) for polymorphic forms .

(Advanced) How should contradictory biological activity data for this compound derivatives be addressed?

Answer:

- Dose-Response Re-evaluation : Repeat assays with standardized cell lines (e.g., HEK293 vs. HeLa) and controlled passage numbers. Use ANOVA to assess inter-experimental variability .

- Metabolite Profiling : Identify in vitro degradation products via LC-MS to rule out off-target effects from hydrolyzed esters or cyclopropane ring-opening .

(Basic) What are the storage conditions to ensure the stability of this compound?

Answer:

- Short-Term : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent hydrolysis or photodegradation .

- Long-Term : Lyophilize and keep at -20°C with desiccants (silica gel). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .

(Advanced) How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Answer:

- Scaffold Modification : Systematically vary substituents at the 2-chloro and 5-cyclopropyl positions. Use parallel synthesis or combinatorial libraries .

- Pharmacophore Mapping : Employ 3D-QSAR tools like CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.